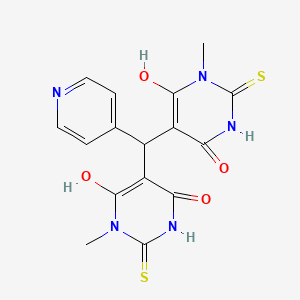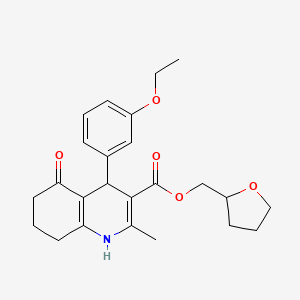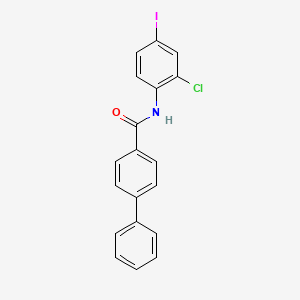
N-(2-chloro-4-iodophenyl)-4-biphenylcarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloro-4-iodophenyl)-4-biphenylcarboxamide, also known as CI-994, is a small molecule inhibitor that has been widely studied for its potential use in cancer treatment. It belongs to the class of compounds known as histone deacetylase inhibitors (HDACi), which have been shown to have anti-tumor effects by inducing cell cycle arrest, apoptosis, and differentiation in cancer cells.
Mécanisme D'action
The mechanism of action of N-(2-chloro-4-iodophenyl)-4-biphenylcarboxamide involves inhibition of histone deacetylase enzymes, which play a critical role in regulating gene expression and chromatin structure. By inhibiting HDACs, N-(2-chloro-4-iodophenyl)-4-biphenylcarboxamide can alter the expression of genes involved in cell cycle regulation, apoptosis, and differentiation, leading to anti-tumor effects.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, N-(2-chloro-4-iodophenyl)-4-biphenylcarboxamide has been shown to have other biochemical and physiological effects. It has been shown to increase the acetylation of histone proteins, which can lead to changes in chromatin structure and gene expression. It has also been shown to inhibit the activity of certain enzymes involved in angiogenesis, the process by which new blood vessels are formed to support tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-chloro-4-iodophenyl)-4-biphenylcarboxamide as a research tool is its specificity for HDAC enzymes, which allows for targeted inhibition of these enzymes without affecting other cellular processes. However, like other small molecule inhibitors, N-(2-chloro-4-iodophenyl)-4-biphenylcarboxamide has limitations in terms of its bioavailability and toxicity, which can affect its efficacy in vivo.
Orientations Futures
There are several areas of future research that could be explored with N-(2-chloro-4-iodophenyl)-4-biphenylcarboxamide. One area of interest is the development of combination therapies that incorporate N-(2-chloro-4-iodophenyl)-4-biphenylcarboxamide with other anti-cancer agents, such as chemotherapy or immunotherapy. Another area of interest is the study of the epigenetic changes induced by N-(2-chloro-4-iodophenyl)-4-biphenylcarboxamide, and their potential role in cancer progression and treatment. Additionally, further studies are needed to determine the optimal dosing and administration of N-(2-chloro-4-iodophenyl)-4-biphenylcarboxamide in clinical trials, and to identify biomarkers that can predict response to treatment.
Méthodes De Synthèse
N-(2-chloro-4-iodophenyl)-4-biphenylcarboxamide can be synthesized using a multi-step process that involves the reaction of 2-chloro-4-iodobenzonitrile with 4-biphenylcarboxylic acid, followed by reduction and acylation steps. The final product is obtained in high yield and purity, making it suitable for use in scientific research.
Applications De Recherche Scientifique
N-(2-chloro-4-iodophenyl)-4-biphenylcarboxamide has been extensively studied in preclinical models of cancer, and has shown promising results in inhibiting tumor growth and metastasis. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast, lung, prostate, and colon cancer cells.
Propriétés
IUPAC Name |
N-(2-chloro-4-iodophenyl)-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClINO/c20-17-12-16(21)10-11-18(17)22-19(23)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNIARPUNYUIOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClINO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4-iodophenyl)-4-phenylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


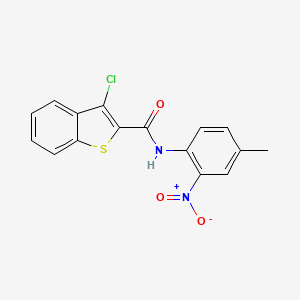
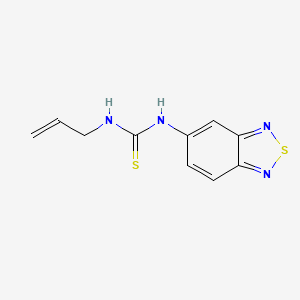
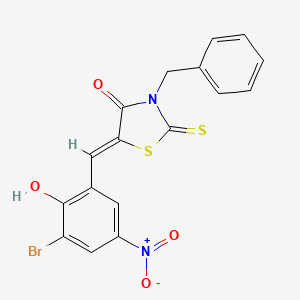

![1-(2-hydroxybenzyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B5108783.png)
![1-(4-methoxyphenyl)-3-[(3-pyridinylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5108796.png)
![N-[(3-methylphenyl)(4-methylphenyl)methyl]urea](/img/structure/B5108799.png)
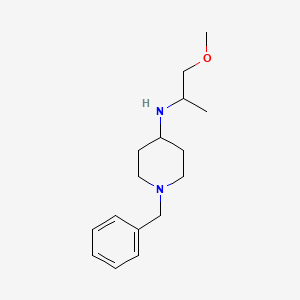
![5,12-di-2-pyridinyl-5,12-diazapentacyclo[7.5.2.0~2,8~.0~3,7~.0~10,14~]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B5108810.png)
![1-(5-bromo-2-thienyl)-2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)ethanone hydrobromide](/img/structure/B5108821.png)
![7-(4-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5108835.png)
